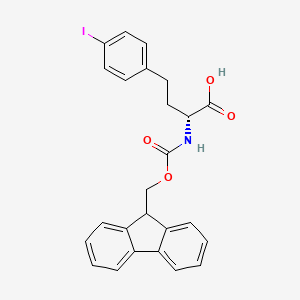

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 4-iodophenyl substituent, and a chiral center at the α-carbon. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22INO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALDQSKRRBIOCD-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination Using Iodine and Oxidizing Agents

The iodination of 4-phenylbutanoic acid to introduce the 4-iodophenyl moiety is a pivotal step. This reaction typically employs iodine (I₂) as the iodinating agent and periodic acid (H₅IO₆) as an oxidizer under acidic conditions.

Mechanistic Insights :

-

H₅IO₆/I₂ System : Iodine is oxidized to iodine cations (I⁺), which electrophilically substitute the phenyl ring at the para position. Sulfuric acid facilitates protonation and stabilizes intermediates.

-

Borane-THF Reduction : While primarily a reducing agent, this method demonstrates versatility in modifying functional groups, though its relevance to iodination is indirect.

Palladium-Catalyzed Cross-Coupling

For alternative iodination strategies, palladium-mediated coupling can introduce iodine via aryl halides. However, this approach is less commonly reported for this substrate.

| Reagents/Conditions | Yield | Notes |

|---|---|---|

| Pd(PPh₃)₄, DMSO, 100°C, 18h | 95% | Used for borylation (not iodination), but highlights Pd’s role in functionalization. |

Fmoc Protection of the Amino Group

Reaction with Fmoc-Cl in Anhydrous Solvents

Fmoc (9-fluorenylmethyloxycarbonyl) protection is achieved via reaction with Fmoc chloride (Fmoc-Cl) in the presence of a base. This step is critical for orthogonal protection in solid-phase peptide synthesis (SPPS).

Optimization Insights :

-

Base Selection : DIEA is preferred over Na₂CO₃ due to superior solubility in organic solvents and reduced side reactions.

-

Temperature Control : Reactions at 0°C prevent decomposition of Fmoc-Cl and ensure stereopurity.

Stereochemical Control and Purification

Analytical Validation

Key techniques for confirming stereochemistry and purity include:

| Method | Purpose | Conditions |

|---|---|---|

| ¹H/¹³C NMR | Confirm stereochemistry and functional groups | CDCl₃, 400 MHz. |

| LC-MS | Verify molecular weight and purity | C18 column, acetonitrile/water gradient. |

Industrial-Scale Synthesis Considerations

Batch vs. Continuous Flow Systems

Challenges :

-

Scalability : Iodination reactions may require excess iodine, complicating waste management.

-

Safety : Handling Fmoc-Cl and DIEA demands fume hoods and PPE.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodinated quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

Oxidation: Iodinated quinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.

Biology

In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable peptide bonds makes it valuable in the synthesis of peptide-based inhibitors and probes.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The iodophenyl group can be used for radiolabeling, making it useful in diagnostic imaging and targeted radiotherapy.

Industry

In the industrial sector, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its versatility in various chemical reactions makes it a valuable intermediate in large-scale production processes.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino function during peptide synthesis, preventing unwanted side reactions. The iodophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. The butanoic acid backbone provides structural stability and facilitates the formation of peptide bonds.

Comparison with Similar Compounds

Structural and Functional Differences

- Halogen vs. Iodine’s polarizability may enhance binding affinity in protein-ligand interactions compared to lighter halogens .

- Toxicity Profiles : Analogs with methoxy or ester groups (e.g., ) exhibit acute toxicity (Category 4), whereas iodinated or fluorinated derivatives lack explicit toxicity data but may pose handling risks due to halogen reactivity .

- Stability : The target compound’s iodine substituent may reduce stability compared to tert-butyl or trifluoromethyl groups, as iodine can participate in elimination or nucleophilic substitution reactions .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenyl moiety, which is known to enhance membrane permeability and bioavailability. The presence of the methoxycarbonyl group and the iodo-substituted phenyl ring contributes to its unique chemical properties, influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈I N O₃ |

| Molecular Weight | 373.25 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Cell Signaling Modulation : It may modulate signaling pathways related to cell proliferation and apoptosis, indicating potential applications in cancer therapy.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound could also exhibit such properties.

Anti-inflammatory Properties

In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines. This activity was assessed using various cell lines treated with lipopolysaccharides (LPS), leading to a significant decrease in cytokine levels compared to untreated controls.

Anticancer Potential

Research has indicated that this compound can inhibit tumor growth in xenograft models. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins.

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that derivatives of fluorenyl compounds could significantly inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This supports the hypothesis that this compound may exhibit similar activities.

- Cancer Therapy Research : In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.